molecular formula C20H18N2O2S3 B4289423 3,5-bis[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile

3,5-bis[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile

Cat. No. B4289423
M. Wt: 414.6 g/mol
InChI Key: SDSBMKYDIOBXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of biochemical and physiological studies. In

Mechanism of Action

The exact mechanism of action of 3,5-bis[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in tumor growth and inflammation. Additionally, 3,5-bis[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3,5-bis[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. Additionally, 3,5-bis[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-bis[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile in lab experiments is its unique structure and potential for use in a variety of biochemical and physiological studies. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of 3,5-bis[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile. One area of interest is in the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand its effects on the central nervous system and its potential use in the treatment of neurodegenerative diseases. Other potential future directions include the study of its potential use as an anti-inflammatory agent and its effects on other physiological systems.

Scientific Research Applications

3,5-bis[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the study of cancer and other diseases. This compound has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, 3,5-bis[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile has been studied for its potential use as an anti-inflammatory agent, as well as for its effects on the central nervous system.

properties

IUPAC Name

3,5-bis[(4-methoxyphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S3/c1-23-16-7-3-14(4-8-16)12-25-19-18(11-21)20(27-22-19)26-13-15-5-9-17(24-2)10-6-15/h3-10H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSBMKYDIOBXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=C(C(=NS2)SCC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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